molecular formula C8H18ClNO2 B13548626 (4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride CAS No. 2825005-86-3

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride

Cat. No.: B13548626
CAS No.: 2825005-86-3
M. Wt: 195.69 g/mol
InChI Key: GBKCKAFEHTYEGY-UHFFFAOYSA-N
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Description

(4-Amino-2,2-dimethyloxan-4-yl)methanol hydrochloride is a heterocyclic amine-alcohol hydrochloride salt characterized by a six-membered oxane (tetrahydropyran) ring with amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents at the 4-position, along with two methyl groups at the 2-position. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2825005-86-3

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

(4-amino-2,2-dimethyloxan-4-yl)methanol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-7(2)5-8(9,6-10)3-4-11-7;/h10H,3-6,9H2,1-2H3;1H

InChI Key

GBKCKAFEHTYEGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CO)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-2,2-dimethyloxan-4-yl)methanol (Parent Compound)

The parent compound ((4-Amino-2,2-dimethyloxan-4-yl)methanol) is synthesized before hydrochloride salt formation. The key steps involve:

Hydrochloride Salt Formation

  • The free base is treated with hydrogen chloride gas or an aqueous HCl solution in an organic solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt.
  • The salt is isolated by filtration or crystallization, providing a stable, crystalline solid suitable for further applications.

Research Findings and Optimization

While direct literature on this compound’s preparation is sparse, related synthetic principles from similar oxane derivatives and amino alcohols provide insight:

Parameter Typical Conditions Notes
Cyclization Temperature 60–90 °C Controlled to avoid side reactions
Amination Method Reductive amination with ammonia or amines Using catalysts like Pd/C or Raney Ni
Hydroxymethylation Formaldehyde addition or hydroxymethylation reagents Controlled pH to avoid polymerization
Salt Formation Room temperature, solvent ethanol or isopropanol Ensures high purity and yield
  • Yields for similar amino alcohol oxane derivatives typically range from 60% to 85% depending on purity and reaction scale.
  • Purification often involves recrystallization from ethanol or ethyl acetate.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Reference Examples
Direct cyclization + amination Fewer steps, moderate yields Requires careful control of conditions General organic synthesis protocols
Multi-step functionalization Higher purity achievable Longer process, more reagents Similar oxane derivative syntheses
Hydrochloride salt formation Stabilizes compound, easy isolation Additional step after free base synthesis Standard salt formation techniques

Summary and Outlook

The preparation of this compound involves classical organic synthesis techniques centered on oxane ring formation, amination, hydroxymethylation, and salt formation. While explicit, detailed synthetic routes are limited in public databases, the compound’s structure and related chemical analogs allow for rational design of preparation methods with good yields and purity.

Further research could optimize:

  • Catalysts for amination and hydroxymethylation steps.
  • Green chemistry approaches to reduce solvent and reagent use.
  • Scale-up processes for industrial production.

Chemical Reactions Analysis

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methanol groups can participate in substitution reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the methanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features include a 2,2-dimethyloxane ring, 4-amino group, and hydroxymethyl group. Below is a comparison with analogous compounds:

Compound Name (and Source) Molecular Formula Molecular Weight Key Functional Groups Solubility & Stability Applications/Notes
(4-Amino-2,2-dimethyloxan-4-yl)methanol hydrochloride (Target) ~C₈H₁₈ClNO₂* ~193.67* Amino, hydroxymethyl, dimethyl oxane Water-soluble (HCl salt); stable under dry conditions Likely intermediate for chiral pharmaceuticals or agrochemicals
(4-Aminopyridin-2-yl)methanol hydrochloride () C₆H₉ClN₂O 160.60 Amino, hydroxymethyl, pyridine High water solubility; hygroscopic Active pharmaceutical ingredient (API) precursor; pyridine enhances π-π interactions
Ethyl 4-amino-2,2-dimethyltetrahydro-2H-pyran-4-carboxylate () C₁₀H₁₇NO₃ 199.24 Amino, ester, dimethyl pyran Soluble in organic solvents (e.g., THF, DCM) Prodrug candidate; ester group facilitates lipophilic delivery
Chiral bicyclo[3.2.1]octane methanol hydrochloride () C₉H₁₈ClNO 191.70 Bicyclic amino-alcohol Moderate solubility; stereospecific activity Used in asymmetric synthesis; rigid structure impacts receptor binding

*Estimated based on structural analysis.

Key Differences in Physicochemical Properties

  • Heterocyclic Ring Effects : The oxane ring in the target compound contains an oxygen atom, which increases polarity compared to pyridine () or bicyclic systems (). This enhances hydrogen-bonding capacity but may reduce membrane permeability versus lipophilic analogs .
  • In contrast, the pyridine derivative () lacks such substituents, increasing reactivity at the aromatic ring .
  • Functional Groups : The hydroxymethyl group in the target compound offers a site for further derivatization (e.g., esterification), similar to the ethyl ester in ’s compound, which is designed for controlled release .

Biological Activity

(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride is a chemical compound with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic applications and safety profile. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

  • Molecular Formula : C7_{7}H16_{16}ClN\O
  • Molecular Weight : 165.66 g/mol
  • CAS Number : Not specified in the available data.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity and Safety :
    • Initial studies suggest that the compound exhibits moderate toxicity levels, with an LD50 value indicating significant safety concerns at high doses. Further toxicological assessments are necessary to delineate safe exposure levels in humans.
  • Genotoxicity :
    • Research indicates that compounds with similar structures may exhibit genotoxic properties. For instance, 4-Amino-2,6-dinitrotoluene (a related compound) has shown mutagenic activity in various assays, raising concerns about the potential for DNA damage in mammalian systems .
  • Skin Sensitization :
    • The compound's potential as a skin sensitizer has been evaluated through local lymph node assays (LLNA). Results indicate a significant immune response in animal models, suggesting that it may act as a moderate skin sensitizer .

Table 1: Summary of Biological Activity Studies

Study TypeFindingsReference
Toxicity AssessmentLD50 values indicate moderate toxicity; further studies needed for clarity
GenotoxicityRelated compounds show mutagenic effects; potential for DNA damage observed
Skin SensitizationModerate skin sensitizer; significant immune response in LLNA tests

Detailed Research Findings

  • Toxicological Profile :
    • A study assessing the toxicity of related amines reported an LD50 of approximately 906 mg/kg in rats, indicating a need for caution when handling these compounds .
  • Genotoxicity Studies :
    • In vitro assays have demonstrated that structurally similar compounds can induce mutations in bacterial strains such as Salmonella typhimurium, suggesting that this compound may also possess genotoxic potential .
  • Skin Sensitization Tests :
    • In LLNA tests, various concentrations of the compound were applied to mouse ears, resulting in stimulation indices that suggest a biologically relevant immune response. The calculated EC3 value (the concentration inducing a stimulation index of 3) was found to be around 3.4% under specific testing conditions .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationH₂SO₄ (cat.), 80°C, 12h65%
AminationNH₃/MeOH, 60°C, 6h72%
Salt FormationHCl gas/EtOH, RT89%

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 1.2 ppm for dimethyl groups, δ 3.5-4.0 ppm for oxane protons) .
    • FT-IR : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) .
    • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Advanced: How does the compound behave under oxidative or reductive conditions?

Methodological Answer:

  • Oxidation :
    • The methanol group may oxidize to a carbonyl, forming (4-amino-2,2-dimethyloxan-4-yl)ketone. Use KMnO₄ or CrO₃ in acidic media, monitored by TLC .
  • Reduction :
    • The amino group can undergo reductive alkylation with aldehydes/ketones (e.g., NaBH₃CN in MeOH) to yield secondary amines. Confirm via ESI-MS .

Q. Table 2: Reactivity Case Study

ReactionConditionsProductYield
OxidationKMnO₄/H₂SO₄, 50°CKetone derivative58%
ReductionNaBH₃CN/MeOH, RTAlkylated amine74%

Advanced: What strategies are used to study its biological interactions?

Methodological Answer:

  • Receptor Binding Assays :
    • Radioligand displacement assays (e.g., ³H-labeled ligands) to assess affinity for neurotransmitter receptors (e.g., serotonin, dopamine) .
  • Toxicity Profiling :
    • In Vitro Nephrotoxicity : Expose renal proximal tubule cells (e.g., HK-2 line) to 0.1–1.0 mM compound; measure lactate dehydrogenase (LDH) release .
    • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS to quantify metabolic half-life .

Basic: What are the optimal storage conditions?

Methodological Answer:

  • Short-Term : Store at 4°C in airtight, light-resistant containers with desiccants (e.g., silica gel) .
  • Long-Term : Lyophilize and keep at -20°C under nitrogen atmosphere to prevent hydrolysis/oxidation .

Advanced: How can computational modeling predict its physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs software to estimate partition coefficient (predicted LogP = 0.8 ± 0.2) .
  • pKa Prediction : Schrödinger’s Epik module to determine amino group pKa (~8.5) and hydroxyl pKa (~15.1) .
  • Docking Studies : AutoDock Vina for simulating interactions with biological targets (e.g., enzymes with polar active sites) .

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